

# 5-Hydroxypentanal: A Bifunctional Building Block for Chemical Innovation

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## Compound of Interest

Compound Name: 5-Hydroxypentanal

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-Hydroxypentanal** is a versatile bifunctional organic molecule possessing both a terminal aldehyde and a primary hydroxyl group.<sup>[1]</sup> This unique structural feature allows it to undergo a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.<sup>[1]</sup> Its linear five-carbon chain provides a flexible scaffold for the construction of more complex molecules, including pharmaceuticals and other specialty chemicals.<sup>[1]</sup> This technical guide provides a comprehensive overview of **5-hydroxypentanal**, including its physicochemical properties, synthesis, key reactions with detailed experimental protocols, and its applications, particularly in the realm of drug discovery and development.

## Physicochemical and Spectroscopic Data

**5-Hydroxypentanal** is a colorless liquid at room temperature and is miscible with water.<sup>[1]</sup> A key characteristic of this molecule is its existence in a dynamic equilibrium with its cyclic hemiacetal form, tetrahydro-2H-pyran-2-ol, in solution.<sup>[1]</sup> This ring-chain tautomerism is a critical consideration in its reactivity and characterization.

Table 1: Physicochemical Properties of **5-Hydroxypentanal**

Property	Value	Reference(s)
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	[1][2]
Molecular Weight	102.13 g/mol	[1][2]
CAS Number	4221-03-8	[1]
Boiling Point	115-122 °C at 15 mmHg	[3][4]
Density	1.055 g/cm <sup>3</sup> at 25 °C	[3]
Refractive Index	1.453 at 20 °C	[3]
Solubility	Soluble in water, chloroform (sparingly), methanol (slightly)	[1][5]

Table 2: Spectroscopic Data of **5-Hydroxypentanal**

Technique	Data	Reference(s)
<sup>1</sup> H NMR	Spectra available for reference.[6]	[6]
<sup>13</sup> C NMR	Spectra available for reference.[7][8]	[7][8]
Mass Spectrometry (GC-MS)	Spectra available for reference.[7][9]	[7][9]
Infrared (IR) Spectroscopy	Characteristic peaks: ~3400 cm <sup>-1</sup> (O-H stretch, broad), ~2720 cm <sup>-1</sup> (aldehyde C-H stretch), ~1720 cm <sup>-1</sup> (C=O stretch).	[10]

## Synthesis of 5-Hydroxypentanal

The most common and efficient method for the laboratory-scale synthesis of **5-hydroxypentanal** is the acid-catalyzed hydrolysis of 2,3-dihydropyran.[3]

## Experimental Protocol: Synthesis from 2,3-Dihydropyran

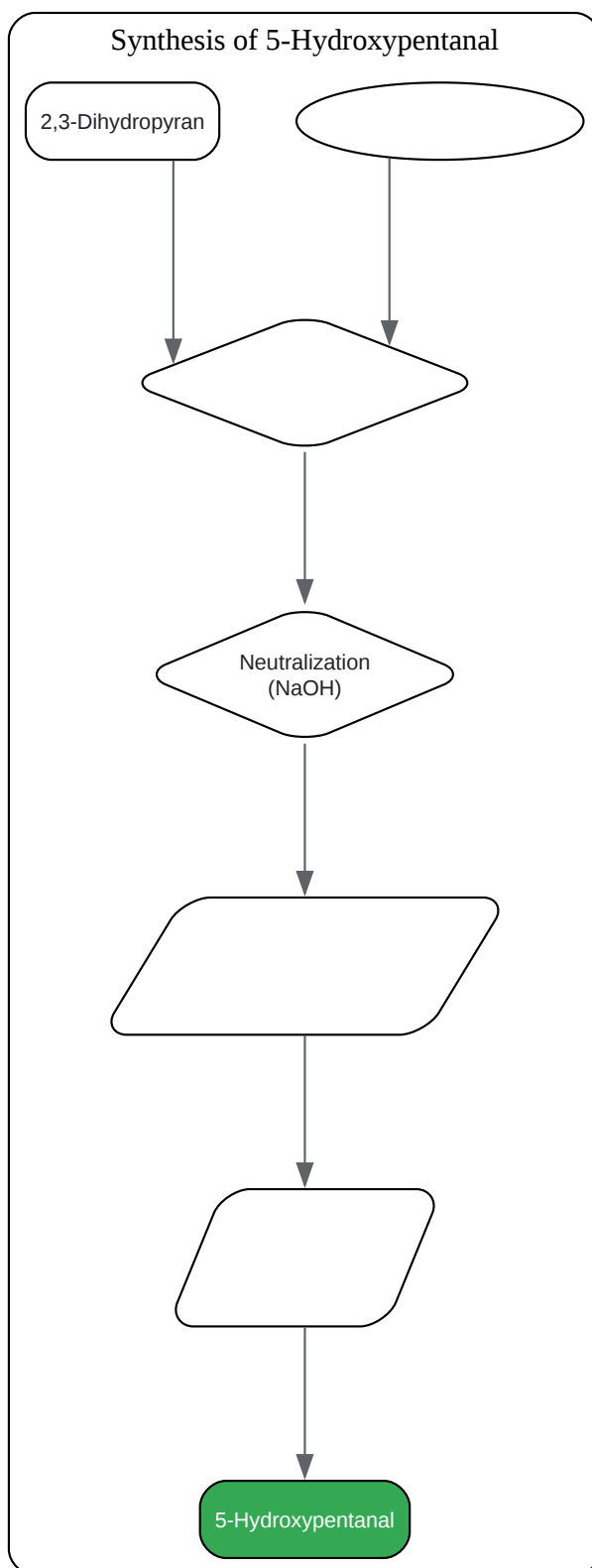
### Materials:

- 2,3-Dihydropyran
- Concentrated Hydrochloric Acid
- Water
- 20% Sodium Hydroxide Solution
- Diethyl Ether
- Phenolphthalein indicator

### Procedure:

- In a suitable reaction vessel equipped with a stirrer, combine 300 ml of water, 25 ml of concentrated hydrochloric acid, and 100 g of 2,3-dihydropyran.[\[11\]](#)
- Stir the mixture vigorously. The reaction is exothermic, and cooling may be necessary for larger scale reactions.[\[11\]](#)
- Continue stirring for approximately 20 minutes after the solution becomes homogeneous.[\[11\]](#)
- Add a few drops of phenolphthalein indicator and neutralize the excess acid with a 20% sodium hydroxide solution until a faint pink color persists.[\[11\]](#)
- Transfer the solution to a continuous liquid-liquid extractor and extract with diethyl ether for about 16 hours.[\[11\]](#)
- Dry the ether extract over anhydrous sodium sulfate and filter.
- Remove the diethyl ether by distillation under reduced pressure.[\[11\]](#)
- The residue is then purified by vacuum distillation. The product, **5-hydroxypentanal**, distills as a clear, colorless, viscous oil at 62–66 °C / 9–10 mmHg.[\[11\]](#)

Yield: 74–79%[\[11\]](#)

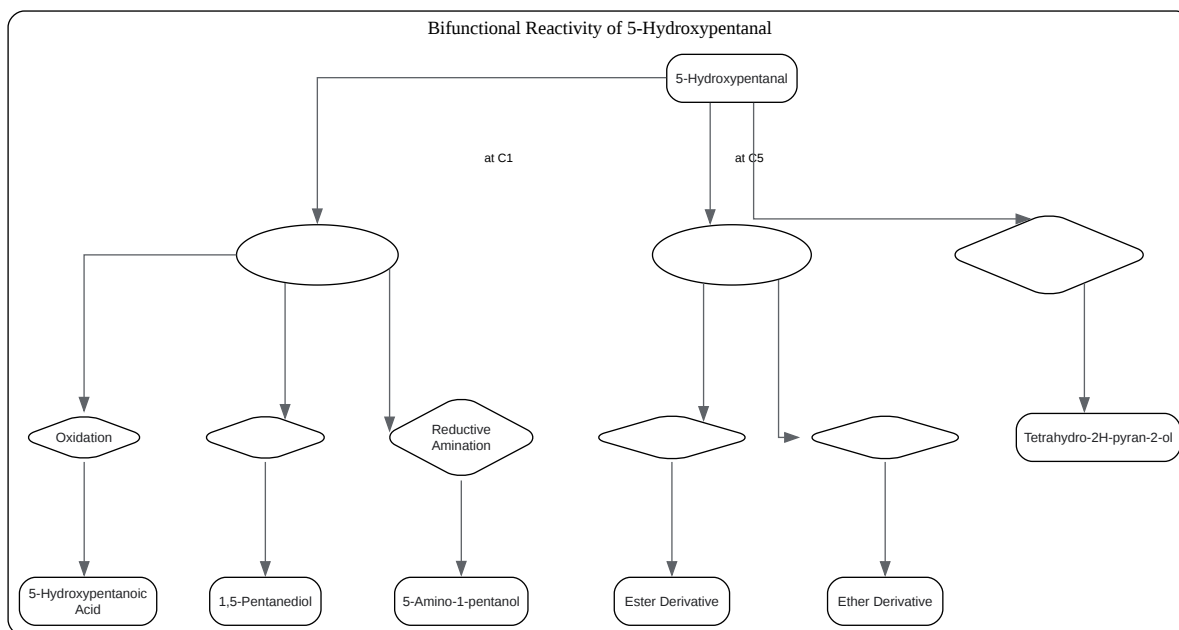


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Synthesis workflow for **5-hydroxypentanal**.

## Bifunctional Reactivity and Key Reactions

The presence of both an aldehyde and a hydroxyl group allows **5-hydroxypentanal** to participate in a variety of chemical transformations, making it a versatile synthetic intermediate.



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Reactivity map of **5-hydroxypentanal**.

## Oxidation

The aldehyde functional group can be selectively oxidized to a carboxylic acid, yielding 5-hydroxypentanoic acid. This transformation is a key step in the synthesis of various lactones and polyesters.

### Experimental Protocol: Chemoenzymatic Oxidation to $\delta$ -Valerolactone

This protocol describes the oxidation of 1,5-pentanediol to **5-hydroxypentanal**, which is then further oxidized in situ to  $\delta$ -valerolactone.

#### Materials:

- 1,5-Pentanediol
- Alcohol dehydrogenase from *Bacillus stearothermophilus* (BsADH)
- Flavin mononucleotide (FMN) immobilized on a solid support (e.g., AG-DEAE)
- Catalase from bovine liver
- NAD<sup>+</sup>
- Phosphate buffer (pH 7)

#### Procedure:

- Prepare a reaction mixture containing 10 mM of 1,5-pentanediol, 2 mM of NAD<sup>+</sup>, and 50 U of catalase in a phosphate buffer (pH 7).[\[12\]](#)[\[13\]](#)
- Add the heterogeneous catalyst (BsADH/FMN@AG-DEAE) to the reaction mixture.[\[12\]](#)[\[13\]](#)
- Incubate the reaction at 30 °C with stirring (250 rpm).[\[12\]](#)[\[13\]](#)
- The reaction proceeds through the initial oxidation of 1,5-pentanediol to **5-hydroxypentanal** (in equilibrium with its cyclic form), which is subsequently oxidized by the same enzymatic system to  $\delta$ -valerolactone.[\[12\]](#)[\[13\]](#)
- Monitor the reaction progress by a suitable analytical method such as HPLC or GC.

## Reduction

The aldehyde group can be reduced to a primary alcohol, converting **5-hydroxypentanal** into 1,5-pentanediol, a valuable monomer for the production of polyesters and polyurethanes.

Experimental Protocol: Reduction to 1,5-Pentanediol

Materials:

- **5-Hydroxypentanal**
- Raney Nickel catalyst
- Hydrogen gas
- High-pressure reactor

Procedure:

- Place the **5-hydroxypentanal** and Raney Nickel catalyst in a high-pressure reactor.
- Pressurize the reactor with hydrogen gas to 2000 lb.[11]
- Heat the reaction mixture to 90 °C with stirring.[11]
- Maintain these conditions until the reaction is complete (as monitored by the cessation of hydrogen uptake).
- After cooling and depressurizing the reactor, filter off the catalyst.
- The resulting 1,5-pentanediol can be purified by distillation.

## Reductive Amination

A key reaction for the synthesis of nitrogen-containing heterocycles, reductive amination of **5-hydroxypentanal** with an amine source (such as ammonia or a primary amine) followed by in-situ reduction of the intermediate imine/enamine leads to the formation of 5-amino-1-pentanol or its N-substituted derivatives.[3] These products are precursors to piperidines and other valuable compounds.

## Experimental Protocol: General Reductive Amination

### Materials:

- **5-Hydroxypentanal**
- Amine (e.g., ammonia, primary amine)
- Reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation)
- Suitable solvent (e.g., methanol, ethanol)
- Acid catalyst (optional, e.g., acetic acid)

### Procedure:

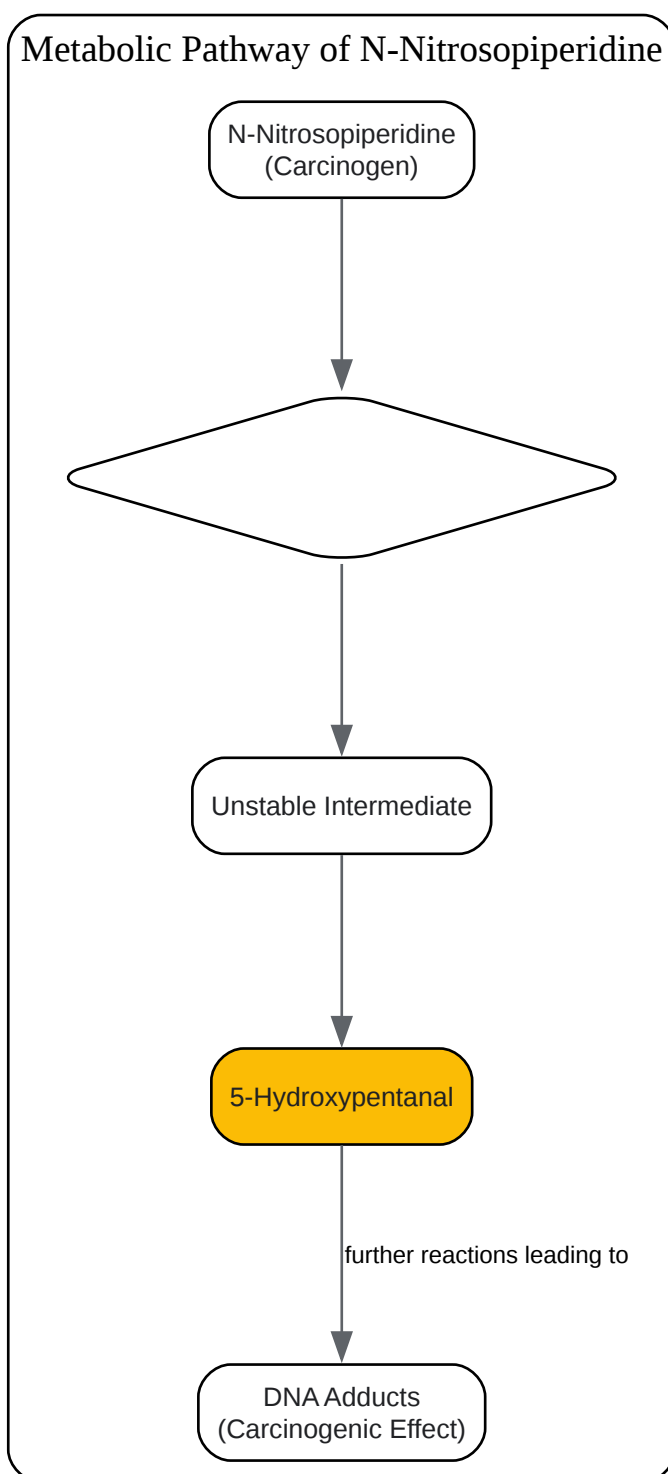
- Dissolve **5-hydroxypentanal** and the amine in the chosen solvent in a reaction flask.[\[14\]](#)
- If necessary, add a catalytic amount of acid to facilitate imine formation.[\[14\]](#)
- Stir the mixture at room temperature to allow for the formation of the imine intermediate.
- Carefully add the reducing agent portion-wise to the reaction mixture.[\[14\]](#) For catalytic hydrogenation, the mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).
- After the reaction is complete, quench any remaining reducing agent.
- Perform a standard aqueous work-up, including extraction with an organic solvent.
- Dry the organic layer, remove the solvent under reduced pressure, and purify the product by chromatography or distillation.

## Applications in Drug Development and a Link to Metabolism



**5-Hydroxypentanal** serves as a crucial intermediate in the synthesis of various pharmaceuticals.<sup>[1]</sup> Its bifunctional nature allows for the construction of complex heterocyclic scaffolds, which are prevalent in many drug molecules. For instance, it is a precursor for the synthesis of piperidine derivatives, a structural motif found in numerous therapeutic agents.<sup>[15]</sup><sup>[16]</sup>

Furthermore, **5-hydroxypentanal** has been identified as a key metabolite in the metabolic activation of the carcinogen N-nitrosopiperidine.<sup>[1]</sup> Understanding this metabolic pathway is crucial for toxicological studies and in the development of strategies to mitigate the harmful effects of such compounds.



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Role of **5-hydroxypentanal** in N-nitrosopiperidine metabolism.

## Conclusion

**5-Hydroxypentanal** is a highly valuable and versatile bifunctional molecule with significant potential in organic synthesis. Its ability to undergo a wide array of chemical transformations at both its aldehyde and hydroxyl functionalities makes it a key building block for the synthesis of a diverse range of compounds, including important pharmaceutical intermediates. The detailed experimental protocols and reactivity data provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize **5-hydroxypentanal** in their synthetic endeavors and to further explore its applications in chemical and biomedical research.

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